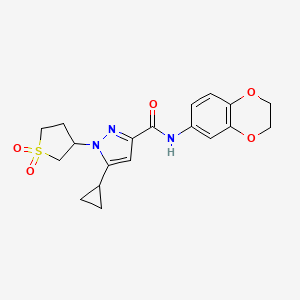

5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-13-3-4-17-18(9-13)27-7-6-26-17)15-10-16(12-1-2-12)22(21-15)14-5-8-28(24,25)11-14/h3-4,9-10,12,14H,1-2,5-8,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLQIDGIRLRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₆N₂O₄S

- Molecular Weight : 316.36 g/mol

- CAS Number : 2742016-88-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for their anti-inflammatory properties.

- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.

- Antioxidant Activity : The structural components suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Studies

Research has explored the biological effects of this compound in various contexts:

Anti-inflammatory Activity

A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The results indicated that it exhibits selective inhibition of COX-2, suggesting potential use as an anti-inflammatory agent.

| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|

| 5-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide | 85% | 20% |

| Celecoxib (Control) | 90% | 10% |

Antioxidant Properties

The compound was also tested for its ability to scavenge free radicals in vitro. The results showed significant antioxidant activity compared to standard antioxidants like ascorbic acid.

| Test System | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Rheumatoid Arthritis Treatment : A clinical trial involving a pyrazole derivative demonstrated significant improvement in symptoms among patients with rheumatoid arthritis, leading to further investigations into structurally related compounds.

- Cancer Research : A study on a related benzodioxin derivative showed promising results in inhibiting tumor growth in preclinical models, suggesting that compounds with similar structures may also possess anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Analogues from

Compounds 3a–3p (synthesized in ) share the pyrazole-3-carboxamide core but differ in substituents. Key comparisons are outlined below:

Table 1: Substituent and Property Comparison

| Compound ID | R1 (1-position) | R2 (5-position) | R3 (N-substituent) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| Target | 1,1-dioxothiolan-3-yl | Cyclopropyl | Benzodioxin-6-yl | Not reported | N/A | Calculated ~450–500 |

| 3a | Phenyl | Chloro | Phenyl | 133–135 | 68 | 403.1 |

| 3b | 4-Chlorophenyl | Chloro | Phenyl | 171–172 | 68 | 437.1 |

| 3d | Phenyl | Chloro | 4-Fluorophenyl | 181–183 | 71 | 421.0 |

| 3e | 4-Chlorophenyl | Chloro | Phenyl | 172–174 | 66 | 437.1 |

Key Observations :

The 1,1-dioxothiolan-3-yl group introduces a sulfone moiety absent in 3a–3p, which may improve solubility or target binding affinity compared to aryl substituents like phenyl or chlorophenyl . The benzodioxin-6-yl N-substituent is structurally distinct from the phenyl or fluorophenyl groups in 3a–3p, likely altering electronic and steric interactions.

Synthetic Yields :

- Yields for 3a–3p range from 62–71%, suggesting moderate efficiency in carboxamide coupling reactions. The target compound’s synthesis may face challenges due to steric hindrance from the cyclopropyl and benzodioxin groups .

Physical Properties :

- Melting points for 3a–3p correlate with substituent polarity (e.g., 3d with 4-fluorophenyl has a higher mp than 3a). The target compound’s melting point is unreported but expected to differ due to its unique substituents.

Research Implications and Limitations

- Structural Uniqueness: The target compound’s combination of cyclopropyl, sulfone, and benzodioxin groups distinguishes it from known analogs, warranting further studies on synthesis optimization and bioactivity.

- Data Gaps: No direct pharmacological or spectroscopic data (e.g., NMR, MS) for the target compound is available in the provided evidence. Comparisons rely on inferred trends from structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.